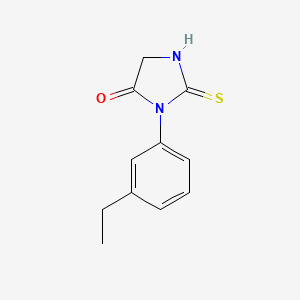

1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

1-(3-Ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring a dihydroimidazolone core substituted with a sulfanyl (-SH) group at position 2 and a 3-ethylphenyl moiety at position 1 (Fig. 1).

Properties

IUPAC Name |

3-(3-ethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-4-3-5-9(6-8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJVOZFZEHBBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 3-ethylphenylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibits promising anticancer activity. Studies have shown that compounds within the imidazole class can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. For example, it has been noted that similar imidazole derivatives can inhibit the epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .

-

Case Studies :

- In vitro studies demonstrated that derivatives of imidazoles, including this compound, showed significant cytotoxicity against breast cancer and leukemia cell lines. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .

- A specific study highlighted that certain imidazole derivatives achieved over 90% inhibition in various cancer cell lines at concentrations around , showcasing their potential as effective anticancer agents .

Pharmacological Applications

The compound has also been explored for its potential in other therapeutic areas:

- Antimicrobial Activity : Research suggests that imidazole derivatives can possess antimicrobial properties. The presence of sulfur in the structure may enhance the compound's ability to disrupt microbial membranes or inhibit vital enzymes in pathogens .

- Anti-inflammatory Effects : Some studies indicate that imidazole compounds can modulate inflammatory responses. This may be linked to their ability to inhibit specific cytokines or inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Ethyl group | Enhances lipophilicity | Improves cellular uptake |

| Sulfanyl group | Increases biological activity | May facilitate interaction with targets |

| Imidazole core | Essential for anticancer activity | Provides structural stability |

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ()

- Structure : Phenyl ring substituted with methyl groups at positions 2 and 3.

- Steric hindrance from ortho-substitution may affect binding to target proteins.

1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ()

- Molecular Weight : 220.29 g/mol (C₁₁H₁₂N₂OS).

- Structure : Methyl groups at positions 3 and 4 on the phenyl ring.

- Impact : The para-methyl group may enhance electronic effects (electron-donating) compared to ethyl, altering reactivity in redox-sensitive pathways .

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one ()

- Molecular Weight : 238.67 g/mol (C₁₀H₁₁ClN₄O).

- Structure: Chlorine atom (electron-withdrawing) at position 4 and a hydrazino (-NH-NH₂) group at position 2.

- Impact: The chlorine atom increases polarity and may enhance binding affinity via halogen bonds.

Modifications to the Imidazolone Core

1-Benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ()

- Molecular Formula : C₁₇H₁₂N₂O₂S.

- Structure : A benzoyl group at position 1 and a phenylmethylidene substituent at position 4.

- Impact : The extended conjugation from the benzoyl group may stabilize the molecule, reducing reactivity. The phenylmethylidene group introduces steric bulk, possibly affecting enzyme interactions .

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ()

- Structure: A fused indolinone-imidazolone system with hydroxyl and amino groups.

- Impact: The hydroxyl and amino groups enhance solubility and enable hydrogen bonding, making this analog more hydrophilic than the target compound .

Cerestat (N-(3-Ethylphenyl)-N-methyl-N′-1-naphthalenyl-guanidine hydrochloride) ()

- Molecular Weight : 339.9 g/mol.

- Structure : Guanidine derivative with a 3-ethylphenyl group.

- Biological Activity : NMDA receptor antagonist (IC₅₀ = 36 nM). The ethyl group likely contributes to lipophilicity, aiding blood-brain barrier penetration. This highlights the pharmacological relevance of the 3-ethylphenyl motif in neuroactive compounds .

2-Indol-3-yl-methylenequinuclidin-3-ols ()

Key Findings and Implications

Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) may stabilize radical intermediates in redox reactions, while chlorine (electron-withdrawing) enhances polarity and binding specificity .

Biological Relevance : The 3-ethylphenyl motif in Cerestat demonstrates its utility in neuroactive compounds, suggesting possible CNS applications for the target compound .

Biological Activity

1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, with the CAS number 852217-66-4, is an organic compound belonging to the imidazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula: C11H12N2OS

- Molecular Weight: 220.29 g/mol

- Boiling Point: Approximately 337.9 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic functions. Additionally, its sulfanyl group enhances reactivity with biological macromolecules, potentially leading to diverse therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness in inhibiting cancer cell proliferation. For instance, in experiments involving MCF7 (breast cancer) cells, treatments with varying concentrations of the compound showed significant reductions in cell viability over time.

| Concentration (µM) | Cell Viability (% of Control) after 24h | Cell Viability (% of Control) after 48h |

|---|---|---|

| 10 | 92 | 85 |

| 20 | 75 | 60 |

| 50 | 40 | 28 |

These results indicate a dose-dependent response where higher concentrations lead to greater cytotoxicity against cancer cells while sparing normal cells like MCF10A .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. In a study comparing its efficacy against standard anti-inflammatory drugs, it showed significant inhibition of inflammatory markers.

| Treatment | Inhibition (%) at 1 mM |

|---|---|

| This compound | 93.80 |

| Diclofenac Sodium | 90.21 |

This suggests that the compound could be a promising candidate for developing new anti-inflammatory agents .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

A study conducted on the synthesis and biological evaluation of imidazole derivatives highlighted the promising activity of compounds similar to this compound. The research indicated that modifications in the imidazole ring and substituents significantly influenced their biological activities.

Example Case Study

In a comparative analysis involving several imidazole derivatives:

- Compounds were screened for their anticancer activity using the MTT assay.

The results showed that certain structural modifications led to enhanced potency against specific cancer cell lines compared to standard treatments like Doxorubicin.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?

A transition-metal-free approach involves condensation of aryl amidines with ketones under mild conditions. For example, cyclic ketones can yield spiro-fused imidazolones via rearrangement, achieving yields >80% in polar aprotic solvents (e.g., DMF) at 80–100°C . Alternative routes include alkylation or acylation of preformed imidazole cores, though regioselectivity challenges may arise .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction using SHELXL (SHELX-2015) is standard. Key steps include:

- Crystal growth via slow evaporation in ethanol/water mixtures.

- Data collection at 90 K to minimize thermal motion.

- Refinement with SHELXL’s least-squares algorithms, achieving R-factors <0.05 for high-resolution data .

Example: A related imidazolone derivative (3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one) was resolved with a mean C–C bond length of 0.002 Å .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm regiochemistry (e.g., sulfanyl vs. carbonyl group positions).

- MS : High-resolution ESI-MS for molecular ion verification.

- FT-IR : Peaks at ~3200 cm (N–H stretch) and ~1700 cm (C=O) confirm imidazolone core .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the imidazolone core be addressed?

- Electronic effects : Electron-withdrawing groups (e.g., –NO) on the phenyl ring direct sulfanyl group positioning via resonance stabilization.

- Steric control : Bulky substituents (e.g., 3-ethylphenyl) favor 1,2-disubstitution patterns. Computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Q. How can computational methods enhance understanding of this compound’s reactivity?

Q. What experimental designs are recommended for assessing biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.